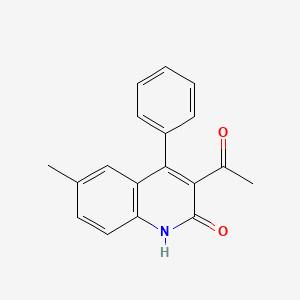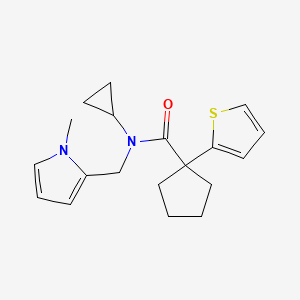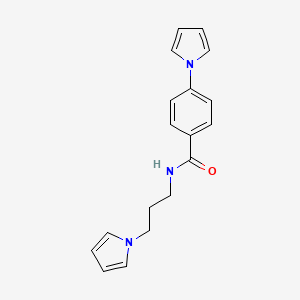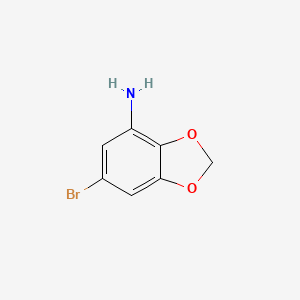
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one, commonly referred to as AMQ, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a quinoline derivative, which is a type of heterocyclic compound that contains a benzene ring fused to a pyridine ring. AMQ is an important research tool due to its versatile properties, which include its ability to be used as a ligand in coordination complexes, an antioxidant, and an inhibitor of enzymes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Facile Synthesis : 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one is synthesized from N-acyl-o-aminobenzophenones using NaH as a base. This process yields quinolones, indicating its importance in chemical synthesis (Park & Lee, 2004).
Structural Analysis : The structural and vibrational spectroscopic studies of a novel compound synthesized from 3-acetyl-4-phenylquinolin-2(1H)-one (APQ) have been conducted. These studies involve X-ray diffraction and other spectroscopic methods, indicating its use in material science and molecular structure analysis (Murugavel et al., 2016).
Biological and Medicinal Applications
Antioxidant, Antifungal, and Antibacterial Activities : Derivatives of 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one show promising antioxidant, antifungal, and antibacterial activities. This is significant for its potential use in developing new antimicrobial agents (Kumar & Vijayakumar, 2017).
Antimicrobial Activity : Studies have found that certain derivatives of 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one exhibit significant antimicrobial activity, making it a candidate for drug discovery in the field of infectious diseases (Katagi et al., 2013).
Antitubercular Potency : Some derivatives of 4-hydroxyquinolin-2(1H)-ones, closely related to 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one, have shown antitubercular potency. This highlights its potential in the treatment of tuberculosis (de Macedo et al., 2017).
Chemical Transformations and Synthesis
Chemical Transformations : There is significant interest in the chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, to which 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one is related. This involves various synthetic methods and reactions, demonstrating its versatility in organic synthesis (Abdou et al., 2019).
Novel Synthesis Methods : Research into novel methods for the synthesis of compounds related to 3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one indicates ongoing exploration into more efficient and diverse synthetic pathways (Liao, Guan, & Liu, 2008).
Eigenschaften
IUPAC Name |
3-acetyl-6-methyl-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-8-9-15-14(10-11)17(13-6-4-3-5-7-13)16(12(2)20)18(21)19-15/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDUKTUZOFIPJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2C3=CC=CC=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-methyl-4-phenylquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![exo-(1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B2649043.png)
![Methyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2649045.png)

![2-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-adamantyl]acetic acid](/img/structure/B2649048.png)
![3-cyclohexyl-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2649049.png)
![5,6-Dimethyl-3-[2-oxo-2-[3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2649051.png)
![N-cyano-4-fluoro-N-{[2-(furan-3-yl)-1,3-thiazol-4-yl]methyl}-3-nitroaniline](/img/structure/B2649052.png)


![2-[1-(Benzenesulfonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2649061.png)

